Sophorolipid

Description

Structure

2D Structure

Propriétés

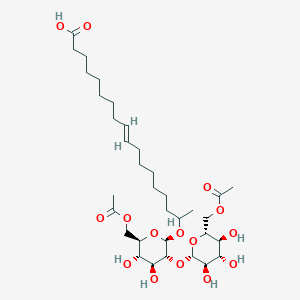

Formule moléculaire |

C34H58O15 |

|---|---|

Poids moléculaire |

706.8 g/mol |

Nom IUPAC |

(E)-17-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-3-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxyoctadec-9-enoic acid |

InChI |

InChI=1S/C34H58O15/c1-21(17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-26(37)38)46-34-32(30(42)28(40)25(48-34)20-45-23(3)36)49-33-31(43)29(41)27(39)24(47-33)19-44-22(2)35/h4-5,21,24-25,27-34,39-43H,6-20H2,1-3H3,(H,37,38)/b5-4+/t21?,24-,25-,27-,28-,29+,30+,31-,32-,33+,34-/m1/s1 |

Clé InChI |

ZTOKUMPYMPKCFX-CZNUEWPDSA-N |

SMILES isomérique |

CC(CCCCCC/C=C/CCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)O)O)O |

SMILES canonique |

CC(CCCCCCC=CCCCCCCCC(=O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)OC2C(C(C(C(O2)COC(=O)C)O)O)O |

Synonymes |

17-(2-O-(6-O-acetyl-beta-D-glucopyranosyl)-6-O-acetyl-beta-D-glucopyranosyloxy)-9-octadecenoic acid sophorolipid |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to Sophorolipid Biosynthesis in Non-Conventional Yeasts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the sophorolipid biosynthesis pathway in non-conventional yeasts, with a primary focus on the model organism Starmerella bombicola. It covers the core biochemical steps, the latest understanding of the pathway, quantitative production data, detailed experimental protocols, and the regulatory mechanisms governing this intricate process.

The this compound Biosynthesis Pathway: A Revised Perspective

Sophorolipids are specialized glycolipid biosurfactants produced by a select group of non-conventional yeasts. These molecules consist of a hydrophilic sophorose head group, a disaccharide of glucose, linked to a long-chain hydroxylated fatty acid, which forms the hydrophobic tail. The most prolific and well-studied producer of sophorolipids is the yeast Starmerella bombicola (formerly known as Candida bombicola).

The biosynthesis of sophorolipids is a multi-step enzymatic process that primarily occurs as a secondary metabolic pathway, often triggered by nutrient limitation, such as nitrogen scarcity, in the presence of abundant carbon sources (both hydrophilic and hydrophobic). The core set of genes responsible for this compound production is typically found in a gene cluster.[1][2]

The Conventional Pathway:

Until recently, the this compound biosynthesis pathway was understood to proceed through the following key steps:

-

Fatty Acid Hydroxylation: The process is initiated by the hydroxylation of a long-chain fatty acid (typically C16 or C18) at its terminal (ω) or sub-terminal (ω-1) position. This crucial step is catalyzed by a cytochrome P450 monooxygenase, encoded by the CYP52M1 gene.[1][2] Disabling this initial step completely abolishes this compound production.[1][2]

-

First Glycosylation: A glucose molecule is then attached to the hydroxylated fatty acid via a β-1,2-glycosidic bond, forming a glucolipid. This reaction is catalyzed by the UDP-glucosyltransferase 1A, encoded by the UGTA1 gene.

-

Second Glycosylation: A second glucose molecule is added to the first glucose of the glucolipid, creating the characteristic sophorose moiety. This step is carried out by the UDP-glucosyltransferase 1B, encoded by the UGTB1 gene. The resulting molecule is an acidic this compound.

-

Acetylation: The sophorose head group can be acetylated at the 6' and/or 6'' positions. This is performed by an acetyltransferase, encoded by the AT gene.

-

Lactonization: The acidic sophorolipids can undergo intramolecular esterification to form a lactonic ring structure. This was previously thought to be catalyzed by an extracellular esterase, the Starmerella bombicola lactone esterase (SBLE).

-

Transport: The synthesized sophorolipids are then exported out of the cell by transporters.

The Revised Pathway: The Central Role of Bolaform Sophorolipids

Recent research has led to a significant revision of the this compound biosynthesis pathway, particularly concerning the formation of lactonic sophorolipids.[3][4][5] It is now understood that bolaform sophorolipids , which have a sophorose group at both ends of the fatty acid, are the key intermediates in the formation of lactonic sophorolipids.[3][5]

The updated understanding of the pathway is as follows:

-

The initial steps of hydroxylation and the first two glycosylations to form the acidic this compound remain the same.

-

A third glycosylation step can occur on the carboxyl group of the acidic this compound, forming a bolaform this compound.

-

The SBLE enzyme then acts as a transesterase, not a lactonase on acidic sophorolipids. It catalyzes an intramolecular transesterification of the bolaform this compound, leading to the formation of a lactonic this compound and the release of the second sophorose molecule.[3][5]

This revised understanding has significant implications for metabolic engineering strategies aimed at producing specific types of sophorolipids.

Quantitative this compound Production in Non-Conventional Yeasts

Starmerella bombicola is the undisputed champion of this compound production, with titers exceeding 300 g/L in optimized fed-batch fermentations.[6] However, other non-conventional yeasts have also been identified as this compound producers, although typically with lower yields. The choice of substrate, particularly the hydrophobic carbon source, significantly influences the final this compound concentration and composition. Industrial wastes and by-products are increasingly being explored as cost-effective feedstocks.

| Yeast Species | Hydrophilic Substrate | Hydrophobic Substrate | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference(s) |

| Starmerella bombicola | Glucose | Rapeseed Oil | Fed-batch | >300 | - | - | [6] |

| Starmerella bombicola | Glucose | Oleic Acid | Fed-batch | 232.27 | - | - | [7] |

| Starmerella bombicola | Glucose | Tallow Fatty Acid Residue | Fed-batch | 120 | - | - | |

| Starmerella bombicola | Glucose | Coconut Fatty Acid Residue | Fed-batch | 40 | - | - | [8] |

| Starmerella bombicola | Sugarcane Molasses | Soybean Oil | Batch | 38.76 | - | - | [9] |

| Starmerella bombicola | Grape Pomace Extract | Spent Frying Oil | Shake Flask | 6.03 | - | - | [10] |

| Rhodotorula bogoriensis | Glucose | - | Bioreactor | 51 | - | - | [3][11] |

| Rhodotorula mucilaginosa | Sugarcane Bagasse Hydrolysate | - | Bioreactor | 2.6 | - | - | [10][12] |

| Candida floricola | Glucose | - | Shake Flask | 22.9 | - | - |

Experimental Protocols

This compound Extraction and Purification

Objective: To isolate and purify sophorolipids from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

n-Hexane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

-

Separatory funnel

-

Phosphate buffer (for crystallization)

Protocol:

-

Cell Removal: Centrifuge the fermentation broth to pellet the yeast cells. Collect the supernatant which contains the extracellular sophorolipids.

-

Solvent Extraction:

-

Transfer the supernatant to a separatory funnel.

-

Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes.

-

Allow the phases to separate and collect the upper organic phase.

-

Repeat the extraction of the aqueous phase two more times with ethyl acetate.

-

Pool the organic phases.

-

-

Drying and Concentration:

-

Dry the pooled organic phase over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate.

-

Concentrate the filtrate using a rotary evaporator until a viscous, oily residue is obtained. This is the crude this compound extract.

-

-

Hexane Washing:

-

Wash the crude extract with n-hexane to remove residual hydrophobic substrates (e.g., oils, fatty acids).

-

Decant the hexane layer. Repeat this step 2-3 times.

-

-

Purification by Crystallization (for lactonic sophorolipids): [13][14]

-

Dissolve the hexane-washed crude extract in a minimal amount of warm ethanol.

-

Slowly add a phosphate buffer (pH 7.0) with stirring until the solution becomes turbid.

-

Allow the solution to cool down slowly to promote crystallization of the less soluble lactonic sophorolipids.

-

Collect the crystals by filtration and wash with cold buffer.

-

Dry the crystals under vacuum.

-

Quantification of Sophorolipids by HPLC

Objective: To separate and quantify the different this compound congeners in a sample.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).

-

C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

Mobile Phase and Gradient:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Program: A typical gradient starts with a higher proportion of mobile phase A, gradually increasing the proportion of mobile phase B to elute the more hydrophobic this compound congeners. A representative gradient is as follows:

-

0-5 min: 30% B

-

5-35 min: 30-100% B (linear gradient)

-

35-45 min: 100% B

-

45-50 min: 100-30% B (linear gradient)

-

50-60 min: 30% B (equilibration)

-

The flow rate is typically set at 1 mL/min.

-

Sample Preparation:

-

Dissolve a known amount of the purified this compound extract in the initial mobile phase composition.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Quantification:

-

Create a calibration curve using purified this compound standards of known concentrations.

-

Integrate the peak areas of the different this compound congeners in the sample chromatogram.

-

Calculate the concentration of each congener based on the calibration curve.

Gene Knockout in Starmerella bombicola via Homologous Recombination

Objective: To create a targeted gene deletion mutant of S. bombicola.

Principle: This method relies on the cell's natural DNA repair mechanism to replace a target gene with a selectable marker cassette flanked by regions of homology to the target gene's upstream and downstream sequences.

Protocol:

-

Construction of the Knockout Cassette:

-

Amplify Homology Arms: Using high-fidelity DNA polymerase, PCR amplify approximately 1 kb regions directly upstream (5' homology arm) and downstream (3' homology arm) of the target gene from S. bombicola genomic DNA.

-

Amplify Selectable Marker: PCR amplify a selectable marker gene, such as the hygromycin B resistance gene (hph), from a suitable plasmid template. Design the primers to have overhangs that are complementary to the 3' end of the upstream homology arm and the 5' end of the downstream homology arm.

-

Fusion PCR: Combine the three PCR products (upstream arm, marker, downstream arm) in a subsequent PCR reaction. The overlapping regions will allow for the fusion of the three fragments into a single linear knockout cassette.

-

Purify the Cassette: Purify the final PCR product using a PCR purification kit.

-

-

Yeast Transformation:

-

Prepare Competent Cells: Grow S. bombicola in a rich medium (e.g., YPD) to the mid-logarithmic phase. Prepare electrocompetent cells by washing the cells with ice-cold sterile water and then with 1 M sorbitol.

-

Electroporation: Mix the purified knockout cassette with the competent cells and transfer to a pre-chilled electroporation cuvette. Apply an electrical pulse to facilitate the entry of the DNA into the cells.

-

Recovery: Immediately after electroporation, add a recovery medium (e.g., YPD with 1 M sorbitol) and incubate for a few hours to allow the cells to recover and express the resistance gene.

-

-

Selection of Transformants:

-

Plate the recovered cells on a selective medium (e.g., YPD agar containing hygromycin B).

-

Incubate the plates until colonies appear.

-

-

Verification of Gene Knockout:

-

Genomic DNA Extraction: Isolate genomic DNA from the putative mutant colonies.

-

PCR Verification: Perform PCR using primers that anneal outside the integrated cassette (one primer upstream of the 5' homology arm and one downstream of the 3' homology arm). In a successful knockout, the PCR product will be larger than the wild-type product due to the insertion of the marker gene. A second PCR with primers internal to the target gene should yield no product in the knockout strain.

-

Phenotypic Analysis: Analyze the mutant strain for the expected phenotype (e.g., loss of this compound production if a key biosynthetic gene was deleted).

-

Regulation of this compound Biosynthesis

The production of sophorolipids is a tightly regulated process, ensuring that these secondary metabolites are synthesized under appropriate conditions.

Nutrient Limitation:

-

Nitrogen Limitation: The most well-established trigger for this compound biosynthesis is the limitation of nitrogen in the growth medium.[9][15][16] When the yeast cells enter the stationary phase due to nitrogen depletion, the carbon flux is redirected from biomass production to the synthesis of secondary metabolites like sophorolipids.

-

Carbon-to-Nitrogen (C/N) Ratio: A high C/N ratio in the fermentation medium is crucial for inducing this compound production.[9]

Genetic Regulation:

-

Telomere Positioning Effect (TPE): The this compound biosynthesis gene cluster in S. bombicola is located near a telomere.[1][8][17][18] This subtelomeric positioning leads to a regulatory phenomenon known as the Telomere Positioning Effect, where gene expression is repressed during the exponential growth phase.[1][8][17][18] This repression is relieved as the cells enter the stationary phase, allowing for the upregulation of the this compound biosynthesis genes.[1][8][17]

-

Transcriptional Regulation: While a specific master transcriptional regulator for the this compound gene cluster has not yet been fully elucidated, it is likely that a complex network of transcription factors responds to nutrient signals to control the expression of the biosynthetic genes.

Metabolic Flux:

-

Acetyl-CoA Availability: Metabolic flux analysis has shown that the intracellular supply of acetyl-CoA is critical for this compound biosynthesis.[19][20] Acetyl-CoA is a precursor for both fatty acid synthesis and the acetylation of the sophorose moiety.

Conclusion

The study of this compound biosynthesis in non-conventional yeasts is a dynamic field with significant implications for the sustainable production of these valuable biosurfactants. The recent revision of the biosynthetic pathway, highlighting the role of bolaform sophorolipids, opens up new avenues for metabolic engineering to create novel this compound structures with tailored properties. A thorough understanding of the biosynthetic pathway, its regulation, and the application of robust experimental protocols are essential for advancing research and development in this area. This guide provides a foundational resource for scientists and professionals seeking to explore and harness the potential of these remarkable microorganisms.

References

- 1. Unraveling the regulation of this compound biosynthesis in <i>Starmerella bombicola</i> - ProQuest [proquest.com]

- 2. The biosynthetic gene cluster for sophorolipids: a biotechnological interesting biosurfactant produced by Starmerella bombicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-titer production and strong antimicrobial activity of sophorolipids from Rhodotorula bogoriensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Revision of the this compound biosynthetic pathway in Starmerella bombicola based on new insights in the substrate profile of its lactone esterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bubbling insights: unveiling the true this compound biosynthetic pathway by Starmerella bombicola - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design of selective production of sophorolipids by Rhodotorula bogoriensis through nutritional requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journal.hep.com.cn [journal.hep.com.cn]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound production in Starmerella bombicola under different nitrogen conditions [biblio.ugent.be]

- 10. Production and characterization of this compound under yeast-mediated submerged fermentation utilizing Agro-industrial waste - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Purification of lactonic sophorolipids by crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ijstr.org [ijstr.org]

- 16. Influence of nitrogen source on this compound biosynthesis by Starmerella bombicola [biblio.ugent.be]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Engineering Starmerella bombicola: A Technical Guide to Enhanced Sophorolipid Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Starmerella bombicola, a non-pathogenic yeast, is a prolific producer of sophorolipids, a class of glycolipid biosurfactants with broad applications in pharmaceuticals, cosmetics, and bioremediation.[1][2] The inherent efficiency of S. bombicola in synthesizing these compounds has made it a target for genetic engineering to enhance yields and create novel sophorolipid structures. This guide provides a comprehensive overview of the metabolic pathways, genetic engineering strategies, and experimental protocols for the targeted manipulation of S. bombicola for tailored this compound production.

The this compound Biosynthetic Pathway

The biosynthesis of sophorolipids in S. bombicola is a multi-step enzymatic process involving a dedicated gene cluster.[3][4] This pathway begins with the hydroxylation of a fatty acid, followed by sequential glycosylation, acetylation, and, in some cases, lactonization.[5][6] Recent research has led to a revised understanding of the pathway, highlighting the role of bolaform sophorolipids as key intermediates.[5][6][7]

The core genes involved in the this compound biosynthetic gene cluster are:

-

CYP52M1 : Encodes a cytochrome P450 monooxygenase responsible for the initial hydroxylation of long-chain fatty acids (C16-C20) at the ω or ω-1 position.[8][9][10] This is the first and often rate-limiting step in the pathway.[9][11]

-

UGTA1 : Encodes a UDP-glucosyltransferase that attaches the first glucose molecule to the hydroxylated fatty acid.[5][12]

-

UGTB1 : Encodes a second UDP-glucosyltransferase that adds the second glucose molecule to form the sophorose head.[1][13]

-

AT : Encodes an acetyltransferase responsible for the acetylation of the sophorose moiety.[3][5]

-

MDR : A transporter gene involved in the secretion of sophorolipids.[1][3]

-

SBLE : Encodes the S. bombicola lactone esterase, which was previously thought to catalyze the lactonization of acidic sophorolipids.[6] Recent findings suggest it performs an intramolecular transesterification on bolaform glycolipids.[5][6]

Genetic Engineering Strategies for Enhanced this compound Production

Several genetic engineering strategies have been successfully employed to increase this compound titers and to produce specific types of sophorolipids. These strategies primarily focus on overexpressing key biosynthetic genes, knocking out competing pathways, and deleting genes responsible for structural modifications.

Overexpression of Key Biosynthetic Genes

Enhancing the expression of rate-limiting enzymes in the this compound pathway is a common strategy to boost overall production.

-

Overexpression of CYP52M1 : As the first committed step, the hydroxylation of fatty acids by CYP52M1 is a critical control point. Overexpression of CYP52M1 has been shown to significantly increase this compound titers.[14]

Knockout of Competing Pathways

Redirecting cellular resources towards this compound synthesis by eliminating competing metabolic pathways can lead to substantial improvements in yield.

-

Knockout of PXA1 : The PXA1 gene is involved in fatty acid β-oxidation, a pathway that competes with this compound production for fatty acid substrates. Deletion of PXA1 has been demonstrated to increase this compound titers.[14]

Engineering this compound Structure

Targeted gene knockouts within the this compound biosynthetic cluster allow for the production of specific this compound congeners with desired properties.

-

Knockout of Acetyltransferase (at) : Deletion of the at gene results in the production of exclusively unacetylated sophorolipids.[15]

-

Knockout of Lactone Esterase (sble) : Deletion of the sble gene leads to the accumulation of acidic and bolaform sophorolipids.[5]

-

Double Knockout of at and sble : The simultaneous deletion of both at and sble genes results in the production of non-acetylated bolaform and acidic sophorolipids.[5]

Manipulation of Regulatory Genes

Recent studies have explored the role of transcriptional regulators in this compound biosynthesis.

-

Knockout of rlp, leu3, and ztf1 : The cumulative knockout of these genes, which encode a Rim9-like protein and two transcription factors, has been shown to significantly enhance this compound production.[16]

Quantitative Data on Engineered S. bombicola Strains

The following table summarizes the reported this compound titers from various genetically engineered S. bombicola strains.

| Strain | Genetic Modification | This compound Titer (g/L) | Fold Increase vs. Wild Type | Reference |

| Wild Type | - | 48.11 ± 3.50 | - | [14] |

| P1 | ΔPXA1 | 66.96 ± 4.29 | 1.4 | [14] |

| PC1 | ΔPXA1, O.E. of CYP52M1 | 88.50 ± 4.91 | 1.8 | [14] |

| PC1 (Fed-batch) | ΔPXA1, O.E. of CYP52M1 | 232.27 ± 13.83 | 4.8 | [14] |

| Δztf1 | Knockout of transcription factor | 72.13 | 1.1 | [16] |

| Δleu3 | Knockout of transcription factor | 76.85 | 1.2 | [16] |

| Δrlp | Knockout of Rim9-like protein | 76.5 | 1.2 | [16] |

| ΔrlpΔleu3Δztf1 | Cumulative knockout | 97.44 | 1.5 | [16] |

| Δat | Knockout of acetyltransferase | 5 ± 0.7 | N/A | [15] |

O.E. = Overexpression

Experimental Protocols

Transformation of Starmerella bombicola

Electroporation is a commonly used method for the genetic transformation of S. bombicola.[5][17]

Protocol:

-

Preparation of Competent Cells:

-

Inoculate S. bombicola in a suitable growth medium (e.g., YEPD) and grow to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with sterile, ice-cold water.

-

Resuspend the cells in an ice-cold electroporation buffer (e.g., 1 M sorbitol).

-

-

Electroporation:

-

Mix the competent cells with the linear deletion cassette or expression vector.

-

Transfer the mixture to a pre-chilled electroporation cuvette.

-

Apply an electrical pulse using an electroporator with optimized settings for S. bombicola.

-

-

Selection and Screening:

-

Immediately after the pulse, add a recovery medium (e.g., YEPD with 1 M sorbitol) and incubate for a few hours.

-

Plate the cells on selective agar plates containing the appropriate antibiotic (e.g., hygromycin B) or on a minimal medium for auxotrophic selection.[16][18]

-

Incubate the plates until colonies appear.

-

Verify the correct integration of the DNA cassette by colony PCR.[5]

-

This compound Production and Analysis

Fermentation:

-

Medium: A typical fermentation medium for this compound production contains a hydrophilic carbon source (e.g., glucose), a hydrophobic carbon source (e.g., oleic acid or rapeseed oil), a nitrogen source (e.g., yeast extract), and essential salts.[16][19]

-

Conditions: Fermentation is typically carried out in shake flasks or bioreactors at a controlled temperature (e.g., 30°C) with agitation.[16][20] The pH of the medium is often not controlled, as a natural decrease in pH is characteristic of the fermentation process.[5]

Extraction and Quantification:

-

Sophorolipids are extracted from the culture broth using an organic solvent such as ethyl acetate.

-

The extracted sophorolipids are then dried and weighed for quantification.

-

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used for the qualitative and quantitative analysis of different this compound congeners.[5][19]

Conclusion and Future Outlook

The genetic engineering of Starmerella bombicola has proven to be a powerful approach for enhancing the production of sophorolipids and for tailoring their molecular structure. The strategies outlined in this guide provide a solid foundation for researchers to further optimize production strains and to explore the synthesis of novel glycolipids. Future research will likely focus on a deeper understanding of the regulatory networks governing this compound biosynthesis, the development of more sophisticated genetic tools, and the use of systems biology approaches to create highly efficient and robust production platforms. These advancements will be crucial for the economically viable and sustainable production of these valuable biosurfactants for a wide range of industrial applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Elucidation of the Natural Function of Sophorolipids Produced by Starmerella bombicola - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The biosynthetic gene cluster for sophorolipids: a biotechnological interesting biosurfactant produced by Starmerella bombicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bubbling insights: unveiling the true this compound biosynthetic pathway by Starmerella bombicola - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revision of the this compound biosynthetic pathway in Starmerella bombicola based on new insights in the substrate profile of its lactone esterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Expression and characterization of CYP52 genes involved in the biosynthesis of this compound and alkane metabolism from Starmerella bombicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression and Characterization of CYP52 Genes Involved in the Biosynthesis of this compound and Alkane Metabolism from Starmerella bombicola - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. scispace.com [scispace.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. journal.hep.com.cn [journal.hep.com.cn]

- 15. researchgate.net [researchgate.net]

- 16. A Cumulative Effect by Multiple-Gene Knockout Strategy Leads to a Significant Increase in the Production of Sophorolipids in Starmerella Bombicola CGMCC 1576 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | A Cumulative Effect by Multiple-Gene Knockout Strategy Leads to a Significant Increase in the Production of Sophorolipids in Starmerella Bombicola CGMCC 1576 [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. academic.oup.com [academic.oup.com]

The Tale of Two Sophorolipids: A Deep Dive into the Structure-Function Relationship of Acidic and Lactonic Forms

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sophorolipids, a class of glycolipid biosurfactants produced predominantly by the non-pathogenic yeast Starmerella bombicola, are commanding increasing attention in the scientific community for their diverse biological activities and potential therapeutic applications.[1][2] These amphiphilic molecules, consisting of a hydrophilic sophorose sugar head and a hydrophobic fatty acid tail, primarily exist in two distinct forms: acidic and lactonic.[1][3] The seemingly subtle structural difference between a free carboxylic acid group in the acidic form and an intramolecular ester linkage forming a lactone ring in the lactonic form gives rise to a profound divergence in their physicochemical properties and biological functions.[1][4] This technical guide provides an in-depth exploration of the structure-function relationship of acidic and lactonic sophorolipids, offering a comprehensive resource for researchers navigating their potential in drug development and other biomedical applications.

Structural Distinctions: The Foundation of Functional Diversity

The fundamental difference between acidic and lactonic sophorolipids lies in the disposition of the carboxylic acid end of the fatty acid tail.[4]

-

Acidic Sophorolipids: In this form, the carboxylic acid group remains free, rendering the molecule more hydrophilic and water-soluble.[2][4] This open-chain structure contributes to their excellent foaming properties.[3]

-

Lactonic Sophorolipids: Through an intramolecular esterification, the carboxylic acid group of the fatty acid tail forms a lactone ring, typically with the 4"-hydroxyl group of the sophorose moiety.[5] This cyclization increases the molecule's hydrophobicity and reduces its water solubility.[2][6]

The length of the fatty acid chain (typically C16 or C18), the degree of unsaturation, and the extent of acetylation on the sophorose head further contribute to the structural diversity and, consequently, the functional nuances of sophorolipids.[2][7]

Biosynthesis: A Fork in the Metabolic Road

The production of acidic and lactonic sophorolipids is a fascinating example of metabolic engineering by the producing microorganism. The biosynthesis begins with the hydroxylation of a fatty acid, followed by the sequential glycosylation with two glucose molecules to form the acidic sophorolipid.[6] The crucial divergence occurs subsequently: an esterase enzyme catalyzes the intramolecular cyclization of the acidic form to yield the lactonic this compound.[6] The ratio of acidic to lactonic forms can be influenced by fermentation conditions, such as the nitrogen source.[8]

Below is a simplified representation of the this compound biosynthetic pathway.

Caption: Simplified biosynthetic pathway of sophorolipids.

Functional Showdown: A Comparative Analysis

The structural dichotomy between acidic and lactonic sophorolipids directly translates into a spectrum of biological activities. Lactonic sophorolipids generally exhibit more potent biological effects due to their increased hydrophobicity, which facilitates interaction with and disruption of biological membranes.[1]

Antimicrobial Activity

A significant body of evidence highlights the superior antimicrobial prowess of lactonic sophorolipids compared to their acidic counterparts.[1][6] The lactone ring enhances their ability to insert into and disrupt microbial cell membranes, leading to increased permeability and cell death.[1]

| Microorganism | This compound Form | Metric | Value | Reference |

| Staphylococcus aureus | Lactonic | MIC | 0.05 mg/mL | [1] |

| Staphylococcus aureus | Lactonic | MBC | 0.20 mg/mL | [1] |

| Pseudomonas aeruginosa | Lactonic | MIC | 4.00 mg/mL | [1] |

| Pseudomonas aeruginosa | Lactonic | MBC | 6.00 mg/mL | [1] |

| Bacillus subtilis | Lactonic | IC | 0.5 ppm | [1] |

| Bacillus subtilis | Acidic | IC | 16 ppm | [1] |

| Propionibacterium acnes | Lactonic | IC | 0.5 ppm | [1] |

| Propionibacterium acnes | Acidic | IC | 4 ppm | [1] |

| Gram-positive bacteria | Acidic (predominantly) | MIC | 500 µg/mL | [9] |

| Gram-negative bacteria | Acidic (predominantly) | MIC | >2000 µg/mL | [9] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; IC: Inhibitory Concentration.

Cytotoxic and Anti-Cancer Activity

Lactonic sophorolipids have demonstrated greater cytotoxic effects against various cancer cell lines compared to acidic sophorolipids.[10][11] This enhanced activity is attributed to their ability to induce apoptosis and disrupt cell membranes.[12]

| Cell Line | This compound Form | Metric | Value | Reference |

| MDA-MB-231 (Breast Cancer) | Lactonic | IC50 | 14 µg/mL (DLSL) | [13][14] |

| MDA-MB-231 (Breast Cancer) | Lactonic (modified) | IC50 | 27 µg/mL (SL-EE-D) | [13][14] |

| HDF (Fibroblasts) | Lactonic | IC50 | 31 µg/mL (DLSL) | [13][14] |

| HDF (Fibroblasts) | Lactonic (modified) | IC50 | 43 µg/mL (SL-EE-D) | [13][14] |

| Various Colorectal Cancer Cells | Acidic | - | Potent reduction in cell viability at ≥20 µg/mL | [10] |

IC50: Half-maximal inhibitory concentration; DLSL: Diacetylated lactonic this compound; SL-EE-D: Modified lactonic this compound.

Anti-Inflammatory Activity

Sophorolipids have also been shown to possess anti-inflammatory properties. Studies suggest they can suppress the production of inflammatory mediators in macrophage cell lines, potentially through the inhibition of the NF-κB signaling pathway.[15] While direct comparative data between the acidic and lactonic forms on anti-inflammatory activity is less abundant, the underlying mechanism of membrane interaction suggests a potentially significant role for the lactonic form.

Experimental Protocols: A Guide to Functional Assessment

Reproducible and standardized methodologies are crucial for the comparative evaluation of this compound function. Below are detailed protocols for key experiments cited in the literature.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[16]

Caption: Workflow for MIC determination.

Methodology:

-

Preparation of this compound Solutions: Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum Preparation: Culture the test microorganism overnight and then dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Further dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation and Incubation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria and broth) and a negative control (broth only). Incubate the plate under conditions optimal for the test microorganism (e.g., 37°C for 18-24 hours).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the this compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Seed the desired cancer or normal cell line into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the acidic or lactonic sophorolipids. Include a vehicle control (medium with the same concentration of solvent used to dissolve the sophorolipids).

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value can be calculated from the dose-response curve.

Signaling Pathways: Unraveling the Molecular Mechanisms

The biological activities of sophorolipids are underpinned by their interactions with cellular components and modulation of signaling pathways. A key pathway implicated in their anti-inflammatory effects is the NF-κB pathway.

Caption: Proposed mechanism of this compound-mediated inhibition of the NF-κB signaling pathway.

In the context of inflammation, lipopolysaccharide (LPS) can activate Toll-like receptor 4 (TLR4), leading to the activation of the IKK complex. This complex then phosphorylates and promotes the degradation of IκBα, the inhibitory protein of NF-κB. The freed NF-κB translocates to the nucleus, where it induces the expression of pro-inflammatory genes. Sophorolipids are hypothesized to exert their anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing the downstream activation of NF-κB.[15]

Conclusion and Future Perspectives

The structural dichotomy of acidic and lactonic sophorolipids gives rise to a fascinating spectrum of biological activities. The enhanced hydrophobicity of the lactonic form generally translates to more potent antimicrobial and cytotoxic effects, making it a particularly promising candidate for the development of novel therapeutics. Conversely, the higher water solubility and foaming properties of the acidic form may be advantageous in other applications, such as in personal care products.[4][17]

Further research is warranted to fully elucidate the structure-activity relationships, including the influence of fatty acid chain length, unsaturation, and acetylation. A deeper understanding of their mechanisms of action at the molecular level, including their interactions with specific cellular targets and signaling pathways, will be crucial for optimizing their therapeutic potential and ensuring their safe and effective application in medicine and beyond. The continued exploration of these versatile, bio-based molecules holds significant promise for addressing pressing challenges in infectious diseases, oncology, and inflammatory disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Sophorolipids—Bio-Based Antimicrobial Formulating Agents for Applications in Food and Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. jrhessco.com [jrhessco.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Comparison of inhibitory effects and mechanisms of lactonic this compound on different pathogenic bacteria [frontiersin.org]

- 8. ijstr.org [ijstr.org]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. Natural synergism of acid and lactone type mixed sophorolipids in interfacial activities and cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sophorolipids: Anti-cancer activities and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Candidates Demonstrate Cytotoxic Efficacy against 2D and 3D Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound Suppresses LPS-Induced Inflammation in RAW264.7 Cells through the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial effects of this compound in combination with lactic acid against poultry-relevant isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acid-form Sophorolipids Exhibit Minimal Cytotoxicity, Similar to Solvents and Oils Used in Personal Care Products, despite Being Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Nature's Tiny Surfactant Factories: A Technical Guide to Novel Microbial Sources for Sophorolipid Discovery

For Researchers, Scientists, and Drug Development Professionals

The quest for potent, biocompatible, and sustainably produced surfactants has led researchers to the microbial world, with sophorolipids emerging as a frontrunner. These glycolipid biosurfactants, traditionally produced by the yeast Starmerella bombicola, offer a compelling alternative to synthetic surfactants in pharmaceuticals, cosmetics, and bioremediation.[1][2][3] This in-depth technical guide explores the expanding landscape of sophorolipid discovery, focusing on novel microbial sources that promise a broader diversity of structures and applications. We delve into the methodologies for their discovery, characterization, and the underlying biosynthetic pathways.

The Expanding this compound Producer Club: Beyond Starmerella bombicola

While Starmerella bombicola (formerly Candida bombicola) is the most well-known and prolific producer of sophorolipids, a growing body of research is unveiling a diverse array of other yeast species capable of synthesizing these valuable compounds.[4][5][6] The exploration of these non-conventional producers is critical as they may offer sophorolipids with unique structural features, leading to novel physicochemical properties and biological activities.

Identified non-conventional this compound-producing yeasts include species from the genera Candida, Rhodotorula, Wickerhamiella, and Metschnikowia.[5][7] For instance, Candida batistae, Candida apicola, and Candida floricola have been identified as this compound producers.[6][8][9] Additionally, species like Rhodotorula bogoriensis and Wickerhamiella domercqiae contribute to the expanding list of microbial sources.[5][7] A novel yeast, Metschnikowia churdharensis, isolated from the gut of a stingless bee, has also been shown to produce sophorolipids with promising antifungal activity.[7]

The structural diversity of sophorolipids produced by these novel sources is a key area of interest. Sophorolipids are typically a mixture of acidic (open-chain) and lactonic (cyclic) forms, with variations in the length and saturation of the fatty acid tail, as well as the degree of acetylation of the sophorose head group.[4][10] For example, Candida floricola has been found to produce predominantly the acidic form of sophorolipids.[6] The specific carbon sources utilized during fermentation can also significantly influence the final structure of the sophorolipids produced.[1][4]

Quantitative Insights: this compound Production by Novel Microbial Sources

The productivity of this compound fermentation is a critical factor for industrial viability. The following table summarizes reported this compound yields from various novel and conventional microbial sources.

| Microbial Source | Substrates | This compound Yield (g/L) | Key Findings & Reference |

| Starmerella bombicola & Candida floricola (newly isolated strains) | Glucose, Olive Oil | 5.0 - 22.9 | Eleven new strains were isolated, demonstrating a range of productivities.[8] |

| Metschnikowia churdharensis CIG-6AT | Not specified | Not specified | A novel yeast species from an insect gut was identified as a this compound producer with antifungal properties.[7] |

| Candida bombicola (fermentation with horse oil) | Glucose, Hydrolysed Horse Oil | 58.4 ± 1.8 | Demonstrates the use of alternative lipid sources for this compound production.[11] |

| Starmerella bombicola CGMCC 1576 (genetically modified) | Glucose, Oleic Acid | 97.44 | A multi-gene knockout strategy significantly increased this compound production.[12] |

| Candida sp. AH62 (isolated from palm oil effluent) | Not specified | 4.23 | Highlights the potential of isolating novel producers from contaminated environments.[10] |

| Starmerella bombicola ATCC 22214 | Glucose, Rapeseed Oil | 39.5 | An optimized media composition was developed using a central composite design model.[13] |

Experimental Protocols: A Guide to Discovery and Characterization

The discovery and characterization of novel this compound producers involve a systematic workflow, from initial screening to detailed structural elucidation. Here, we provide detailed methodologies for key experiments.

Protocol 1: Screening for this compound-Producing Microorganisms

This protocol outlines several common methods for the initial screening of microbial isolates for biosurfactant production.

1.1. Drop-Collapse Assay (Qualitative)

-

Principle: Biosurfactants reduce the surface tension of a liquid drop, causing it to collapse and spread.

-

Methodology:

-

Add 2 µL of mineral oil to each well of a 96-well microtiter plate.

-

Equilibrate the plate for 1 hour at room temperature.

-

Add 5 µL of the cell-free culture supernatant to the surface of the oil.

-

Observe the shape of the drop after 1 minute.

-

Positive Result: A flat drop indicates the presence of biosurfactants. A rounded drop is a negative result.[8][14]

-

1.2. Oil Spreading Technique (Qualitative)

-

Principle: A biosurfactant-containing solution will displace oil on a water surface.

-

Methodology:

-

Add 20 mL of distilled water to a petri dish.

-

Add 20 µL of crude oil to the surface of the water to form a thin layer.

-

Add 10 µL of the cell-free culture supernatant to the center of the oil layer.

-

Positive Result: The formation of a clear zone indicates biosurfactant activity. The diameter of this zone is proportional to the concentration of the biosurfactant.[14][15]

-

1.3. Emulsification Index (E24) Assay (Quantitative)

-

Principle: This assay measures the ability of a biosurfactant to emulsify a hydrocarbon.

-

Methodology:

-

Mix 2 mL of cell-free culture supernatant with 2 mL of a hydrocarbon (e.g., kerosene or n-hexadecane) in a test tube.

-

Vortex the mixture at high speed for 2 minutes.

-

Let the mixture stand for 24 hours.

-

Measure the height of the emulsion layer and the total height of the liquid.

-

Calculate the E24 index using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid) x 100.[14][16]

-

1.4. Cetyl-trimethylammonium Bromide (CTAB) Agar Plate Assay (for Glycolipids)

-

Principle: This method is specific for anionic biosurfactants, such as the acidic form of sophorolipids. The biosurfactant forms a dark blue insoluble complex with the cationic surfactant CTAB and methylene blue dye.

-

Methodology:

-

Prepare a mineral salts agar medium.

-

Autoclave and cool the medium to 50°C.

-

Add glucose (2% w/v), CTAB (0.2 mg/mL), and methylene blue (0.005 mg/mL) to the medium.

-

Pour the plates and allow them to solidify.

-

Inoculate the plates with the microbial isolates and incubate at the appropriate temperature for 48-72 hours.

-

Positive Result: The formation of a dark blue halo around a colony indicates the production of an anionic biosurfactant.[14][15]

-

Protocol 2: Shake Flask Production of Sophorolipids

This protocol describes a typical lab-scale production of sophorolipids.

-

Media Preparation:

-

Seed Medium (e.g., YPD Broth): 10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose.

-

Production Medium: 100 g/L glucose, 50 g/L oleic acid (or other lipid source), 1 g/L yeast extract, 1 g/L urea, 0.5 g/L KH2PO4, 0.5 g/L MgSO4·7H2O.

-

-

Methodology:

-

Inoculate a single colony of the yeast strain into 10 mL of seed medium and incubate at 30°C with shaking at 200 rpm for 24-48 hours.

-

Inoculate 50 mL of production medium in a 250 mL baffled Erlenmeyer flask with 2% (v/v) of the seed culture.

-

Incubate the production culture at 30°C with shaking at 200 rpm for 5-7 days.

-

Monitor this compound production over time by withdrawing samples for analysis.

-

Protocol 3: Extraction and Purification of Sophorolipids

This protocol details the extraction and initial purification of sophorolipids from the culture broth.

-

Extraction:

-

Centrifuge the culture broth at 8,000 x g for 15 minutes to remove the cells.

-

Transfer the supernatant to a separating funnel.

-

Add an equal volume of ethyl acetate and shake vigorously for 5 minutes.

-

Allow the phases to separate and collect the upper ethyl acetate phase.

-

Repeat the extraction of the aqueous phase two more times with ethyl acetate.

-

Pool the ethyl acetate fractions and evaporate the solvent using a rotary evaporator to obtain the crude this compound mixture.[8][10][16]

-

-

Purification (Silica Gel Chromatography):

-

Prepare a silica gel column (60-120 mesh) in a glass column.

-

Dissolve the crude this compound extract in a minimal amount of chloroform.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the methanol concentration.

-

Collect the fractions and analyze them by Thin Layer Chromatography (TLC).

-

Pool the fractions containing the purified sophorolipids and evaporate the solvent.[10][16]

-

Protocol 4: Characterization of Sophorolipids

This protocol outlines key analytical techniques for characterizing the produced sophorolipids.

4.1. Thin Layer Chromatography (TLC)

-

Principle: TLC separates the components of a mixture based on their differential partitioning between a stationary phase (silica gel plate) and a mobile phase.

-

Methodology:

-

Spot a small amount of the extracted this compound onto a silica gel TLC plate.

-

Develop the plate in a chromatography chamber containing a solvent system of chloroform:methanol:water (65:15:1 v/v/v).

-

After the solvent front has reached the top of the plate, remove the plate and dry it.

-

Visualize the spots by spraying with a solution of p-anisaldehyde or an anthrone-sulfuric acid reagent and heating at 110°C for 5-10 minutes.

-

Sophorolipids will appear as distinct spots. The lactonic and acidic forms can often be separated by this method.[8][10][16]

-

4.2. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC provides high-resolution separation and quantification of the different this compound congeners.

-

Methodology:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid to improve peak shape).

-

Detector: Evaporative Light Scattering Detector (ELSD) or UV detector (at low wavelengths, e.g., 205 nm).

-

Sample Preparation: Dissolve the purified this compound in the initial mobile phase.

-

Inject the sample and run the gradient program.

-

Identify and quantify the different this compound species by comparing their retention times and peak areas to those of known standards.[10][17]

-

Visualizing the Core Processes: Biosynthesis and Discovery Workflows

To better understand the underlying biological processes and the experimental logic, the following diagrams have been generated using Graphviz.

Caption: Generalized this compound biosynthesis pathway in yeasts.

Caption: Workflow for the discovery of novel this compound producers.

Future Outlook

The discovery of novel microbial sources for sophorolipids is a rapidly advancing field with significant potential. Future research will likely focus on extremophilic microorganisms, marine environments, and insect-microbe symbioses as underexplored reservoirs of novel producers. Furthermore, the application of metabolic engineering and synthetic biology techniques to these new strains will enable the production of tailor-made sophorolipids with enhanced properties for specific applications in medicine and beyond. The continued exploration of nature's microbial diversity is poised to unlock a new generation of high-performance, sustainable biosurfactants.

References

- 1. This compound biosynthesis and production from diverse hydrophilic and hydrophobic carbon substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound production by yeasts: a critical review of the literature and suggestions for future research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review on sophorolipids – a promising microbial bio-surfa... [degruyterbrill.com]

- 4. ijstr.org [ijstr.org]

- 5. mdpi.com [mdpi.com]

- 6. Review on sophorolipids – a promising microbial bio-surfa... [degruyterbrill.com]

- 7. Production of this compound Biosurfactant by Insect Derived Novel Yeast Metschnikowia churdharensis f.a., sp. nov., and Its Antifungal Activity Against Plant and Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. A novel microbial technique for producing high‐quality sophorolipids from horse oil suitable for cosmetic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Cumulative Effect by Multiple-Gene Knockout Strategy Leads to a Significant Increase in the Production of Sophorolipids in Starmerella Bombicola CGMCC 1576 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Developing an understanding of this compound synthesis through application of a central composite design model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. microbiologyjournal.org [microbiologyjournal.org]

- 17. academic.oup.com [academic.oup.com]

physicochemical characterization of novel sophorolipid structures

An In-depth Technical Guide to the Physicochemical Characterization of Novel Sophorolipid Structures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the physicochemical characterization of novel this compound (SL) structures. Sophorolipids, glycolipid biosurfactants produced by yeasts like Starmerella bombicola, are gaining prominence for their biodegradability, low toxicity, and diverse biological activities.[1][2][3] The emergence of novel SL structures—varying in fatty acid chain length, hydroxylation position, acetylation patterns, and even non-traditional forms like glycerides and bola-form SLs—necessitates robust and precise characterization techniques.[2][4][5] This document details the core analytical workflows, presents key quantitative data, and outlines the experimental protocols required for a thorough investigation of these promising biomolecules.

Structural Characterization of Novel Sophorolipids

The primary challenge in this compound research lies in identifying and quantifying the components within the heterogeneous mixture produced during fermentation.[4] A combination of chromatographic and spectroscopic techniques is essential for complete structural elucidation.

1.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a foundational technique for separating the various this compound congeners.[6] Reversed-phase chromatography, typically with a C18 column, is effective for resolving SLs based on their hydrophobicity.[6][7] Structural modifications significantly influence retention time:

-

Lactonization, unsaturation, longer fatty acid chains, and acetylation all increase hydrophobicity, leading to longer retention times.[7]

-

Contrary to some earlier literature, acidic forms can elute later than lactonic variants depending on other structural modifications like fatty acid length and unsaturation.[7]

1.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for the definitive identification of this compound structures.[1][8] Coupling HPLC with mass spectrometry allows for the separation of congeners and their subsequent mass analysis, providing molecular weight and fragmentation data.[7] Electrospray ionization (ESI) is a common method used for SL analysis.[7] Tandem mass spectrometry (MS/MS) helps in determining fragmentation pathways, which are unique for lactonic and acidic variants and can be used to identify specific structural components like acetylation and fatty acid chain length.[7]

1.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure of purified sophorolipids.[9][10] It is used to confirm the glycolipid structure, including the hydrophilic sophorose head and the hydrophobic fatty acid tail.[9] Specific chemical shifts can confirm the attachment point of the sophorose moiety to the fatty acid and the positions of acetyl groups.[11][12] Two-dimensional NMR techniques like COSY, HSQC, and HMBC are employed for complex structural determination.[10]

Analysis of Physicochemical Properties

The functional efficacy of sophorolipids as surfactants is defined by their behavior at interfaces, primarily quantified by surface tension reduction and critical micelle concentration.

2.1 Surface Tension (ST)

Sophorolipids are highly effective at reducing the surface tension of water from approximately 72 mN/m to values between 30 and 40 mN/m.[8][13] This property is measured using a tensiometer, often by the Wilhelmy plate or pendant drop method.[8][14] The minimum surface tension achieved is a key indicator of the surfactant's effectiveness. Lactonic sophorolipids generally exhibit a higher capacity for surface tension reduction due to their increased hydrophobicity.[3]

2.2 Critical Micelle Concentration (CMC)

The CMC is the concentration at which this compound molecules begin to self-assemble into micelles in a solution.[15] Above the CMC, the surface tension of the solution remains constant.[15] A lower CMC value signifies a more efficient surfactant.[8] The CMC can be determined by plotting surface tension against the logarithm of the this compound concentration; the point at which the slope changes indicates the CMC.[15] The CMC is influenced by the this compound's structure; for instance, lengthening the hydrophobic fatty acid tail decreases the CMC value.[15]

Quantitative Data on this compound Properties

The following tables summarize key quantitative data from studies on various this compound structures.

Table 1: Physicochemical Properties of Various Sophorolipids

| This compound Source/Type | Minimum Surface Tension (mN/m) | Critical Micelle Concentration (CMC) | Reference |

| Candida tropicalis RA1 | 30 | 0.5% (5000 mg/L) | [8] |

| Candida bombicola | 31 | 250 ppm (250 mg/L) | [9] |

| Metschnikowia churdharensis CIG-6Aᵀ | 35 | 5 mg/mL (5000 mg/L) | [14] |

| Rapeseed Oil-based SL (ROSL) | 35.8 | 26.3 mg/L | [16] |

| Biodiesel-based SL (BDSL) | 34.2 | 25.1 mg/L | [16] |

| Diacetylated C18 Lactonic SL | ~35-36 | 366 mg/L | [17][18] |

| 6', 6''-Diacetylated-16:0-SL | >35 | >0.3 mM | [15] |

| 6', 6''-Diacetylated-22:0-SL | ~35 | 0.018 mM | [15] |

Table 2: Identified Novel this compound Structures

| Novel this compound Derivative | Producing Organism | Key Structural Feature | Analytical Method | Reference |

| SL Glycerides | Starmerella bombicola | Glycerol moiety attached to the this compound. | HPLC-MS | [4] |

| SL Mono-glyceride | Starmerella bombicola | Single fatty acid attached to the glycerol backbone. | HPLC-MS | [4] |

| Bola-form SL | Starmerella bombicola | Sophorose units at both ends of the fatty acid chain. | HPLC-MS | [4] |

| Hydrophobic Acidic SL | Starmerella bombicola | A second fatty acid bonded in series to the acidic SL. | HPLC-MS | [4] |

| C18:2 Diacetylated Lactonic SL | Starmerella bombicola | Linoleic acid (C18:2) as the fatty acid tail. | HPLC-MS | [19] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results in this compound characterization.

4.1 Protocol for HPLC Analysis

-

Sample Preparation: Centrifuge the fermentation broth to remove biomass. The supernatant can be analyzed directly or after a liquid-liquid extraction (e.g., with ethyl acetate) to concentrate the sophorolipids.[20][21]

-

Chromatographic System: Utilize a reversed-phase C18 column.[6]

-

Mobile Phase: A gradient elution using a mixture of water (often with 0.1-0.2% formic acid) and acetonitrile or methanol is typically employed.[4][8][20]

-

Gradient Example: A routine gradient might start at 30% acetonitrile, increase to over 40%, and then to 100% to elute all compounds, followed by re-equilibration.[20]

-

Flow Rate and Temperature: Typical conditions are a flow rate of 1.0-1.4 mL/min and a column temperature of 45°C to improve peak resolution.[20][22]

-

Detection: UV detection at low wavelengths (e.g., 198 nm) or an Evaporative Light-Scattering Detector (ELSD) can be used.[6][20]

4.2 Protocol for LC-MS Analysis

-

LC System: Couple an HPLC or UHPLC system to a mass spectrometer. The chromatographic conditions are similar to those described in Protocol 4.1.[7][8]

-

Mass Spectrometer: An ESI source is commonly used, operating in both positive ([M+NH₄]⁺) and negative ([M-H]⁻) ionization modes to capture different SL forms.[7]

-

MS Analysis: Perform a full scan to determine the molecular weights of eluting compounds.

-

MS/MS Analysis: Use data-dependent acquisition to select the most abundant ions for fragmentation (MS/MS), which helps in elucidating the structure (e.g., fatty acid chain, acetylation).[7]

4.3 Protocol for NMR Structural Measurement

-

Purification: Isolate individual this compound congeners using preparative HPLC or column chromatography.[11]

-

Sample Preparation: Dissolve the purified this compound in a deuterated solvent such as CD₃OD or CDCl₃.[10]

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).[10][23]

-

Advanced Analysis: For complex structures, perform 2D NMR experiments, including ¹H–¹H COSY, HSQC, and HMBC to establish connectivity within the molecule.[10]

4.4 Protocol for Surface Tension and CMC Determination

-

Instrument: Use a tensiometer with the Wilhelmy plate or pendant drop method. Calibrate the instrument with distilled water (surface tension ≈ 72 mN/m at 25°C).[8][9]

-

Sample Preparation: Prepare a series of aqueous solutions of the this compound with concentrations ranging from well below to well above the expected CMC (e.g., 10 mg/L to 300 mg/L).[8]

-

Measurement: Measure the surface tension of each solution at a constant temperature (e.g., 25°C).[8]

-

Data Analysis:

-

The lowest surface tension value recorded is the minimum ST.

-

Plot surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is the concentration at the intersection point of the two linear portions of the graph (the steeply sloping part and the plateau).[15]

-

Visualizations: Workflows and Relationships

5.1 Experimental Workflow for this compound Characterization

References

- 1. Sophorolipids Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Sophorolipids—Bio-Based Antimicrobial Formulating Agents for Applications in Food and Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Updated component analysis method for naturally occurring sophorolipids from Starmerella bombicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and determination of individual sophorolipids in fermentation products by gradient elution high-performance liquid chromatography with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Uncovering the fragmentation and separation characteristics of this compound biosurfactants with LC-MS-ESI - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbiologyjournal.org [microbiologyjournal.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Updated component analysis method for naturally occurring sophorolipids from Starmerella bombicola - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Production of this compound Biosurfactant by Insect Derived Novel Yeast Metschnikowia churdharensis f.a., sp. nov., and Its Antifungal Activity Against Plant and Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dataphysics-instruments.com [dataphysics-instruments.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. Determining the accuracy and suitability of common analytical techniques for this compound biosurfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

The Intricate Dance of Sophorolipids: A Technical Guide to Self-Assembly and Aggregation in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Sophorolipids, a class of glycolipid biosurfactants produced by non-pathogenic yeasts, are garnering significant attention across various industries, from pharmaceuticals to cosmetics, owing to their biodegradability, low toxicity, and remarkable surface activity.[1][2] Their amphiphilic nature, comprising a hydrophilic sophorose head and a hydrophobic fatty acid tail, drives their spontaneous self-assembly into a variety of supramolecular structures in aqueous environments.[3][4] Understanding and controlling this aggregation behavior is paramount for harnessing their full potential in applications such as drug delivery, nanoparticle synthesis, and advanced material formulation.[1][5] This technical guide provides an in-depth exploration of the self-assembly and aggregation phenomena of sophorolipids, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying processes.

The Influence of Molecular Structure and Environment on Aggregation

The self-assembly of sophorolipids is a complex interplay between their molecular architecture and the surrounding aqueous environment.[6] Key factors influencing the type and characteristics of the resulting aggregates include the sophorolipid's structural form (acidic or lactonic), the length and degree of unsaturation of its fatty acid chain, and external conditions such as pH, concentration, and temperature.[3][7][8]

Sophorolipids exist in two primary forms: an open-chain acidic form and a closed-ring lactonic form.[2][9] The acidic form possesses a free carboxylic acid group at the end of the fatty acid tail, making it pH-responsive.[10] In contrast, the lactonic form is created by an intramolecular esterification between the carboxylic acid and a hydroxyl group on the sophorose head.[9] Generally, lactonic sophorolipids are more effective at reducing surface tension, while acidic sophorolipids exhibit better foaming properties.[2]

The structure of the fatty acid tail also plays a crucial role. The number of double bonds in the hydrophobic core significantly influences the type of self-assembled structures formed.[7][11] For instance, sophorolipids derived from linolenic acid have been shown to form vesicles, whereas those from oleic acid tend to form ribbon-like assemblies.[7]

The pH of the aqueous solution is a critical determinant for the aggregation of acidic sophorolipids. The degree of ionization of the terminal carboxylic acid group dictates the electrostatic interactions between molecules, leading to distinct self-assembled morphologies at different pH values.[10][12] At low pH, where the carboxylic acid is protonated, sophorolipids behave more like non-ionic surfactants, forming structures like micelles that can transition from spherical to rod-like with increasing concentration.[10][13] As the pH increases and the carboxylic group deprotonates, electrostatic repulsion leads to changes in micellar curvature and the formation of different aggregate structures.[10] At full ionization, these interactions can even lead to the formation of large, net-like tubular aggregates.[10][14]

Quantitative Analysis of this compound Aggregation

The self-assembly process is characterized by several key quantitative parameters, including the Critical Micelle Concentration (CMC), aggregate size, and aggregation number. The CMC is the concentration at which this compound monomers in solution begin to form micelles, leading to a sharp change in the physicochemical properties of the solution, such as surface tension.[15]

Below is a summary of reported CMC values and aggregate characteristics for various sophorolipids under different conditions.

| This compound Type/Source | Form | Experimental Conditions | CMC | Aggregate Size (Hydrodynamic Diameter/Radius) | Aggregation Number (Nagg) | Reference(s) |

| Generic this compound | - | - | 1.3 x 10⁻⁴ mol/L | ~90 nm (at 6x CMC) | 4-8 (at 4-8x CMC) | [16] |

| Commercial Sophorolipids | - | pH 6.98–5.44 | 0.64 mM | 50 - 300 nm (micellar aggregates) | - | [17] |

| This compound from Candida bombicola | - | - | 250 ppm | - | - | [18] |

| Lactonic this compound (LS) / Dirhamnolipid (R2) Mixture | Lactonic | Aqueous solution | Varies with molar ratio | 5-20 nm (monodisperse micelles) to 90-150 nm (large aggregates) | 3-7 | [19] |

| Acidic this compound | Acidic | pH < 5 | - | Micelle cross-section radius < 25 Å | - | [10][13] |

| Acidic this compound | Acidic | α = 1 (fully ionized) | - | > 100 nm (tubular aggregates) | - | [10][13] |

| Sophorolipids from Soy Molasses | Lactone (97%) | pH 9 | 13 mg/L | - | - | [20] |

| Sophorolipids from Stearic Acid | Lactonic | - | 35 mg/L | - | - | [21] |

| Sophorolipids from Oleic Acid | Lactonic | - | 140 mg/L | - | - | [21] |

| Sophorolipids from Linoleic Acid | Lactonic | - | 250 mg/L | - | - | [21] |

| Diacetylated C18 Sophorolipids | Lactonic | - | ~0.366 g/L | - | - | [21] |

| 6', 6''-Ac2-22:0-SL | - | - | 0.018 mM | - | - | [22] |

| 6', 6''-Ac2-16:0-SL | - | - | > 0.3 mM | - | - | [22] |

Visualizing this compound Self-Assembly

The following diagrams, generated using the DOT language, illustrate the key concepts in this compound self-assembly.

Caption: this compound self-assembly pathways in aqueous solution.

The diagram above illustrates the general pathways for this compound self-assembly. Below the critical micelle concentration (CMC), sophorolipids exist as monomers. Above the CMC, they aggregate to form various structures, including spherical micelles, vesicles, rod-like micelles, and larger aggregates like ribbons and tubules. The specific pathway taken is influenced by factors such as concentration, this compound structure, and pH.

Caption: Experimental workflow for this compound aggregation analysis.

This flowchart outlines a typical experimental approach for characterizing the self-assembly of sophorolipids. It begins with sample preparation, followed by parallel analyses to determine the critical micelle concentration (CMC), and to characterize the size, morphology, and detailed structure of the aggregates using various techniques.

Detailed Experimental Protocols

A multi-faceted approach is required to fully characterize the aggregation behavior of sophorolipids. Below are detailed methodologies for the key experiments.

Determination of Critical Micelle Concentration (CMC) by Tensiometry

Objective: To determine the concentration at which this compound monomers begin to form micelles in an aqueous solution.

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases.[15] Once micelles begin to form, the concentration of free monomers in the solution remains relatively constant, and thus the surface tension plateaus. The CMC is the point of intersection between the two linear regions of a surface tension versus log-concentration plot.[15][17]

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the this compound in high-purity water or a suitable buffer.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

Surface Tension Measurement:

-

Use a tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method) to measure the surface tension of each dilution at a constant temperature (e.g., 25°C).[17][18]

-

Ensure the platinum plate or ring is thoroughly cleaned and flamed before each measurement to remove any contaminants.

-

Allow the system to equilibrate before taking a reading.

-

-

Data Analysis:

-

Plot the measured surface tension as a function of the logarithm of the this compound concentration.

-

Identify the two linear regions in the plot.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the curve.[15]

-

Aggregate Size Determination by Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic size distribution of this compound aggregates in solution.

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in suspension.[23][24] The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is related to their hydrodynamic radius via the Stokes-Einstein equation.

Methodology:

-

Sample Preparation:

-

Prepare this compound solutions at the desired concentrations (typically above the CMC) in an appropriate solvent (e.g., filtered, deionized water or buffer).

-

Filter the solutions through a small-pore-size filter (e.g., 0.22 µm) to remove dust and other large contaminants.

-

-

DLS Measurement:

-

Place the filtered sample in a clean cuvette and insert it into the DLS instrument.

-

Allow the sample to thermally equilibrate to the desired temperature.

-

Perform the measurement, typically collecting data from multiple runs to ensure reproducibility.

-

-

Data Analysis:

-

The instrument's software will analyze the autocorrelation function of the scattered light intensity to generate a particle size distribution.[23]

-

The results are typically reported as the intensity-weighted, volume-weighted, or number-weighted mean hydrodynamic diameter. It is important to note which distribution is being reported as larger aggregates will scatter light much more intensely.[25]

-

Visualization of Aggregate Morphology by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Objective: To directly visualize the morphology of this compound aggregates in their native, hydrated state.

Principle: Cryo-TEM involves rapidly freezing a thin film of an aqueous sample to vitrify the water, trapping the aggregates in a state that is close to their native conformation in solution.[26][27] The vitrified sample is then imaged under a transmission electron microscope at cryogenic temperatures.

Methodology:

-

Sample Preparation:

-

Apply a small droplet (a few microliters) of the this compound solution to a TEM grid (e.g., a holey carbon grid).

-

Blot away the excess liquid to create a thin film of the solution spanning the holes of the grid.

-

-

Vitrification:

-

Rapidly plunge the grid into a cryogen (e.g., liquid ethane cooled by liquid nitrogen). This rapid freezing prevents the formation of ice crystals, which would damage the delicate aggregate structures.[26]

-

-

Cryo-TEM Imaging:

-

Transfer the vitrified grid to a cryo-TEM holder and insert it into the microscope, maintaining it at liquid nitrogen temperature.

-

Image the sample under low-dose conditions to minimize radiation damage to the specimen.

-

Acquire images at different magnifications to observe the overall morphology and fine structural details of the this compound aggregates.[28]

-

Conclusion